Cas no 78302-27-9 (2-(2',6'-Dichlorophenoxy)propionitrile)
2-(2',6'-Dichlorophenoxy)propionitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(2,6-Dichlorophenoxy)propanenitrile
- 2-(2,6-dichlorophenoxy)-propionitrile
- (+)-2-(2,6-dichlorophenoxy)-propionic acid nitrile
- 2-(2,6-dichlorophenoxy)propionitrile
- α-(2,6-dichlorophenoxy)-propionitrile
- α-(2,6-Dichlorphenoxy)-propionitril
- Propanenitrile, 2-(2,6-dichlorophenoxy)-
- BS-34094
- SCHEMBL10776050
- 78302-27-9
- 7SP39RSW7M
- 2-(2',6'-Dichlorophenoxy)propionitrile
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- Inchi: 1S/C9H7Cl2NO/c1-6(5-12)13-9-7(10)3-2-4-8(9)11/h2-4,6H,1H3
- InChI Key: IDAFCZRTKFHCGS-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1OC(C#N)C)Cl
Computed Properties
- Exact Mass: 214.99000
- Monoisotopic Mass: 214.9904692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 33Ų
Experimental Properties
- PSA: 33.02000
- LogP: 3.28428
2-(2',6'-Dichlorophenoxy)propionitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D482186-100mg |
2-(2',6'-Dichlorophenoxy)propionitrile |
78302-27-9 | 100mg |
$190.00 | 2023-05-18 | ||
| TRC | D482186-500mg |
2-(2',6'-Dichlorophenoxy)propionitrile |
78302-27-9 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | D482186-1g |
2-(2',6'-Dichlorophenoxy)propionitrile |
78302-27-9 | 1g |
$ 1240.00 | 2022-06-05 | ||
| Ambeed | A783130-5g |
2-(2,6-Dichlorophenoxy)propanenitrile |
78302-27-9 | 96% | 5g |
$455.0 | 2025-04-16 | |
| TRC | D482186-1000mg |
2-(2',6'-Dichlorophenoxy)propionitrile |
78302-27-9 | 1g |
$1499.00 | 2023-05-18 | ||
| A2B Chem LLC | AX55066-1g |
2-(2,6-dichlorophenoxy)propanenitrile |
78302-27-9 | 95% | 1g |
$142.00 | 2024-04-19 | |
| A2B Chem LLC | AX55066-5g |
2-(2,6-dichlorophenoxy)propanenitrile |
78302-27-9 | 95% | 5g |
$402.00 | 2024-04-19 | |
| A2B Chem LLC | AX55066-10g |
2-(2,6-dichlorophenoxy)propanenitrile |
78302-27-9 | 95% | 10g |
$662.00 | 2024-04-19 | |
| A2B Chem LLC | AX55066-25g |
2-(2,6-dichlorophenoxy)propanenitrile |
78302-27-9 | 95% | 25g |
$1316.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742636-5g |
2-(2,6-Dichlorophenoxy)propanenitrile |
78302-27-9 | 98% | 5g |
¥7291.00 | 2024-07-28 |
2-(2',6'-Dichlorophenoxy)propionitrile Suppliers
2-(2',6'-Dichlorophenoxy)propionitrile Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-(2',6'-Dichlorophenoxy)propionitrile
Introduction to 2-(2',6'-Dichlorophenoxy)propionitrile (CAS No. 78302-27-9)
2-(2',6'-Dichlorophenoxy)propionitrile, a compound with the chemical formula C₉H₅Cl₂NO₂, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound is characterized by its 2',6'-dichlorophenoxy substituent, which imparts unique reactivity and functional properties, making it a valuable building block in the development of various chemical entities. The CAS No. 78302-27-9 uniquely identifies this substance, ensuring precise classification and handling in industrial and research settings.
The 2-(2',6'-Dichlorophenoxy)propionitrile molecule exhibits a distinct structural framework that facilitates its role in synthetic pathways. The presence of both chloro and nitrile groups enhances its versatility, allowing for further functionalization through nucleophilic substitution, condensation reactions, or metal-catalyzed transformations. These attributes have made it a focal point in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
In recent years, the pharmaceutical industry has shown increasing interest in derivatives of 2-(2',6'-Dichlorophenoxy)propionitrile due to its potential as a precursor for bioactive molecules. Specifically, researchers have been exploring its utility in the development of novel therapeutic agents targeting various diseases. The 2',6'-Dichlorophenoxy moiety is particularly noteworthy for its ability to modulate biological pathways by interacting with specific enzymes or receptors. This has led to investigations into its role in anti-inflammatory, antiviral, and anticancer applications.
One of the most compelling aspects of 2-(2',6'-Dichlorophenoxy)propionitrile is its incorporation into more complex molecules through strategic chemical modifications. For instance, the nitrile group can be hydrolyzed to form carboxylic acids or converted into amides, expanding its synthetic utility. Furthermore, the dichlorophenoxyl group can undergo cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl groups and create structurally diverse derivatives. These transformations have been instrumental in generating libraries of compounds for high-throughput screening (HTS) and lead optimization.
The application of computational chemistry and machine learning has further accelerated the exploration of 2-(2',6'-Dichlorophenoxy)propionitrile derivatives. Advanced modeling techniques allow researchers to predict the binding affinity of candidate compounds to biological targets with high accuracy. This approach has been particularly effective in identifying novel scaffolds with improved pharmacokinetic properties and reduced toxicity profiles. The integration of experimental data with computational predictions provides a robust framework for rational drug design.
Recent studies have highlighted the significance of 2-(2',6'-Dichlorophenoxy)propionitrile in the development of next-generation agrochemicals. Its structural features make it an excellent candidate for synthesizing herbicides and pesticides with enhanced efficacy and environmental safety. By modifying the substituents on the phenyl ring or introducing additional functional groups, chemists can fine-tune the activity spectrum against specific pests while minimizing ecological impact. Such efforts align with global initiatives aimed at sustainable agriculture and food security.
The synthesis of 2-(2',6'-Dichlorophenoxy)propionitrile itself is an area of active research, with methodologies continually being refined for efficiency and scalability. Modern synthetic routes often leverage green chemistry principles to reduce waste and energy consumption. For example, catalytic processes have been developed that minimize the use of hazardous reagents while maintaining high yields. These innovations not only improve cost-effectiveness but also contribute to a more sustainable chemical industry.
In conclusion, 2-(2',6'-Dichlorophenoxy)propionitrile (CAS No. 78302-27-9) represents a versatile and indispensable compound in modern chemical synthesis. Its unique structural features enable diverse applications across pharmaceuticals, agrochemicals, and specialty chemicals. As research progresses, new methodologies and applications will continue to emerge, further solidifying its importance in advancing scientific discovery and industrial innovation.
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